N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide
Description
N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide is a synthetic organic compound featuring a rigid adamantane scaffold fused with a propenamide backbone. The adamantane moiety confers high thermal stability and lipophilicity, while the cyano and phenyl groups modulate electronic properties and steric interactions.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(22-11-17-7-18(12-22)9-19(8-17)13-22)24-21(25)20(14-23)10-16-5-3-2-4-6-16/h2-6,10,15,17-19H,7-9,11-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWBERJUGVXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(=CC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structure and properties.
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating enzymatic activity.
Biochemical Pathways
Adamantane derivatives can influence various biochemical processes, including signal transduction, metabolic pathways, and cellular homeostasis.
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilic nature, which can influence their absorption and distribution within the body.
Biological Activity
N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound contains an adamantane moiety, which is known for its unique three-dimensional structure and has been associated with various biological activities.
Research indicates that compounds similar to this compound may interact with multiple biological targets:
- Anticonvulsant Activity : Studies on related compounds have shown promising anticonvulsant properties. For instance, derivatives containing a similar amide structure demonstrated efficacy in various seizure models, suggesting a potential mechanism through modulation of neurotransmitter systems or ion channels involved in seizure activity .
- Cytotoxicity : Preliminary evaluations have indicated that certain derivatives exhibit low cytotoxicity in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac muscle), indicating a favorable safety profile at therapeutic concentrations .
- Pharmacokinetics : The stability of the compound in metabolic systems has been assessed, showing moderate stability in liver microsomes, which is crucial for determining the potential for systemic absorption and bioavailability .
Anticonvulsant Activity
A study focusing on a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated significant anticonvulsant effects in various animal models. The compound was effective in the maximal electroshock test and other seizure models, with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used . This suggests that this compound may share similar properties.
Safety Profile
In toxicity assessments, compounds with structural similarities to this compound have shown no significant mutagenic effects in Ames tests and maintained a safety threshold up to 100 µM concentration . This indicates a promising safety profile for further development.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antiepileptic Efficacy : A study on cinnamamide derivatives reported that modifications to the phenyl ring and olefin linker significantly influenced anticonvulsant activity. Compounds exhibiting strong activity were identified as potential candidates for epilepsy treatment .
- Cytotoxic Studies : In vitro studies have demonstrated that certain derivatives of the compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach .
Comparative Data Table
| Compound Name | Molecular Formula | Key Activity | Effective Dose (mg/kg) | Safety Profile |
|---|---|---|---|---|
| This compound | C19H22N2O | Anticonvulsant | TBD | Low cytotoxicity up to 100 µM |
| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | C16H19N3O | Anticonvulsant | 13.21 - 114.4 | No mutagenicity |
Comparison with Similar Compounds
Table 1: Structural Comparison with Adamantane-Based Analogs
Functional Group Impact
- Adamantane positioning : In the target compound, adamantane is linked via an ethyl chain, reducing steric hindrance compared to direct attachment in STS-135 or AKB47. This may improve binding pocket compatibility in biological targets .
- Cyano vs. halogenated groups: The cyano group in the target compound contrasts with fluorinated alkyl/aryl chains in STS-135 and FUB-AKB-48. Fluorine enhances metabolic stability but may increase toxicity, whereas cyano groups offer polarity modulation .
- Heterocyclic cores: Indole/indazole carboxamides (e.g., AKB48) exhibit cannabinoid receptor affinity, while the propenamide backbone in the target compound may target serine hydrolases or kinases .
Research and Regulatory Considerations
Notes and Limitations
Data gaps: Pharmacokinetic, toxicity, and target engagement studies for this compound are absent in available literature.
Structural extrapolation : Comparisons rely on indirect evidence from analogs with differing substituents; functional predictions remain speculative.
Synthetic challenges : The propenamide backbone’s conjugated system may complicate stereochemical control during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
